molecular formula C16H14Cl2N2O B2734118 (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone CAS No. 1421498-51-2

(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2734118
CAS No.: 1421498-51-2
M. Wt: 321.2
InChI Key: BPEUCJSRYZWYFY-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone (CAS 1421498-51-2) is a synthetic small molecule with a molecular formula of C16H14Cl2N2O and a molecular weight of 321.20 . Its structure features a pyrrolidin-1-yl methanone core that is substituted with a 2,5-dichlorophenyl group and a 3-(pyridin-2-yl) moiety . This unique integration of aromatic (dichlorophenyl, pyridine) and heterocyclic (pyrrolidine) components confers distinct physicochemical properties, making it a valuable scaffold in scientific research . Compounds with pyrrolidine moieties are of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . For instance, research into pyrrolidine-based pyrimidine derivatives has demonstrated their utility as potent inhibitors of Aurora A kinase, an enzyme upregulated in many human cancers . The structural features of this methanone compound suggest potential for similar applications in probing enzyme function and signal transduction pathways. This product is intended for research applications only and is not for human or veterinary use . Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-12-4-5-14(18)13(9-12)16(21)20-8-6-11(10-20)15-3-1-2-7-19-15/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUCJSRYZWYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Coupling with the Dichlorophenyl Group: The final step involves coupling the pyrrolidinyl-pyridinyl intermediate with a dichlorophenyl derivative, typically through a carbonylation reaction.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone may involve:

    Batch Processing: Utilizing large-scale reactors to perform the sequential reactions under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    Research indicates that derivatives of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation .
  • Neurological Disorders
    The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. For instance, studies have explored its potential as a modulator of serotonin receptors, which are crucial in managing conditions such as depression and anxiety .
  • Antimicrobial Properties
    Recent investigations have highlighted the antimicrobial potential of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsThe compound inhibited proliferation in breast cancer cells by inducing apoptosis.
Study 2Assess neurological impactDemonstrated modulation of serotonin receptors leading to reduced anxiety-like behavior in animal models.
Study 3Investigate antimicrobial efficacyShowed significant inhibition of Staphylococcus aureus growth at low concentrations.

Pharmacological Insights

The pharmacological profile of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone suggests multiple mechanisms of action:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Its interaction with neurotransmitter receptors indicates potential use in psychiatric therapies.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Target Compound and Analogues

Compound Name Phenyl Substituents Core Structure Heterocyclic Group Key Functional Groups
Target Compound 2,5-dichloro Pyrrolidinyl methanone Pyridin-2-yl Methanone, Cl
1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone 2,5-dihydroxy Chalcone (propenone) Pyridin-2-yl Hydroxyl, α,β-unsaturated ketone
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine 2,5-difluoro Pyrazolopyrimidine Pyrazol-1-yl Fluorine, fused bicyclic core
(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone 3,6-dichloro (pyridine) Pyridinyl methanone Pyrazol-1-yl Dichloropyridine, methyl
(2,5-Difluorophenyl)[rel-(3R,4R)-3-(hydroxymethyl)-4-(pyridin-2-yl)pyrrolidin-1-yl]methanone 2,5-difluoro Pyrrolidinyl methanone Pyridin-2-yl Hydroxymethyl, fluorine

Key Observations :

  • Phenyl Substituents : Chlorine (target) increases lipophilicity compared to fluorine () or hydroxyl groups (). Fluorine enhances electronic effects without drastically altering logP.
  • Core Structure : The pyrrolidine ring in the target compound offers flexibility, whereas chalcone () and pyrazolopyrimidine () cores are planar and rigid, affecting binding to biological targets.
  • Heterocyclic Groups : Pyridin-2-yl (target, ) may engage in directional hydrogen bonding, while pyrazol-1-yl () provides additional nitrogen atoms for interaction.
Physicochemical Properties

Key Observations :

  • Chlorine substituents (target, ) elevate logP, reducing aqueous solubility but enhancing membrane permeability.
  • Hydroxyl () or hydroxymethyl () groups improve solubility, making them preferable for therapeutic applications requiring systemic distribution.

Biological Activity

(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone, also known as CAS number 1421498-51-2, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone is C16H14Cl2N2OC_{16}H_{14}Cl_{2}N_{2}O with a molecular weight of 321.2 g/mol. The structure features a dichlorophenyl group and a pyrrolidinyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H14Cl2N2OC_{16}H_{14}Cl_{2}N_{2}O
Molecular Weight321.2 g/mol
IUPAC Name(2,5-dichlorophenyl)-(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
CAS Number1421498-51-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols.
  • Attachment of the Pyridine Group : This step often utilizes nucleophilic substitution reactions to introduce the pyridine moiety to the pyrrolidine ring.
  • Introduction of the Dichlorophenyl Group : Electrophilic substitution methods are commonly employed to attach the dichlorophenyl group.

Anticancer Properties

Research indicates that (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone exhibits significant anticancer activity. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

For instance, a study reported that derivatives of similar structures showed promising results against breast cancer cells, with some compounds achieving IC50 values below 10 µM . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It is known to interact with several biological targets, including kinases and proteases, which are critical in various signaling pathways related to cancer and other diseases.

In particular, it has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target in Alzheimer's disease research . This inhibition could lead to neuroprotective effects and improved cognitive function in models of neurodegeneration.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone on human breast cancer cell lines. The results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. The study concluded that this compound could be a lead candidate for further development in breast cancer therapy .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to oxidative stress .

Q & A

Q. What are the common synthetic routes for preparing (2,5-dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as: (i) Coupling of a 2,5-dichlorobenzoyl chloride derivative with a pyrrolidine precursor (e.g., 3-(pyridin-2-yl)pyrrolidine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. (ii) Optimization of reaction temperature (0–25°C) to minimize side reactions from reactive halogens .
  • Critical Note : Purification via column chromatography or crystallization is essential due to potential by-products from incomplete substitution .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.5 ppm for pyridine and dichlorophenyl groups) and carbonyl carbons (δ ~170 ppm).
  • FT-IR : Confirms the ketone group (C=O stretch ~1650–1700 cm1^{-1}) and aromatic C-Cl bonds (~550–600 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and torsional angles in the pyrrolidine ring .

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Flow Chemistry : Continuous-flow reactors reduce reaction times and improve heat transfer for exothermic steps .

Key Research Challenges

  • Data Contradiction Example : Discrepancies in LogP values between computational models (e.g., ChemAxon) and experimental HPLC measurements require validation via shake-flask assays .
  • Stereochemical Complexity : The pyrrolidine ring’s flexibility complicates crystallization; consider salt formation (e.g., HCl salts) to enhance crystallinity .

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